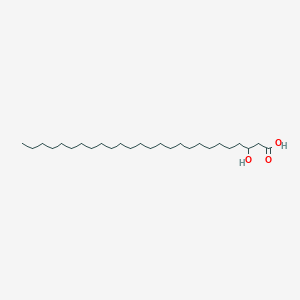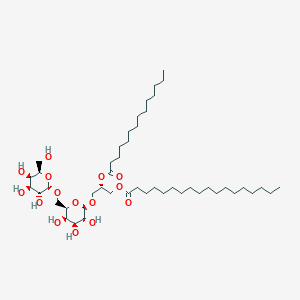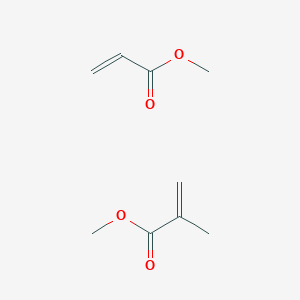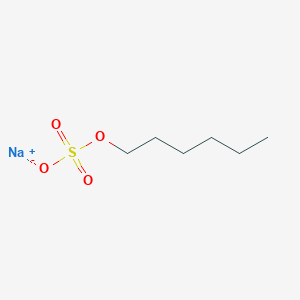
3-Hydroxyhexacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxyhexacosanoic acid is a 3-hydroxy fatty acid that is hexacosanoic (cerotic) acid substituted at position 3 by a hydroxy group; a component of bacterial lipopolysaccharides. It is a 3-hydroxy monocarboxylic acid and a 3-hydroxy fatty acid. It derives from a hexacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Pathways for Production
3-Hydroxyhexacosanoic acid is closely related to 3-hydroxypropionic acid (3-HP), which has gained significant attention in scientific research. Biosynthetic pathways have been explored for producing 3-HP, an important platform chemical, via microbial synthesis. This route is considered more sustainable and environmentally friendly compared to chemical synthesis. The production of 3-HP involves detailed mass and redox balances and requires careful consideration of thermodynamic favorability (Jiang, Meng, & Xian, 2009). Additionally, recent advances in biological production of 3-HP highlight its value as a platform chemical produced from glucose or glycerol (Kumar, Ashok, & Park, 2013).
Application in Gene Expression Control
In genetic engineering, 3-HP has been used to develop inducible systems for orthogonal gene expression control in microorganisms like Escherichia coli. Such systems are crucial for synthetic biology and biotechnology applications, where precise control over gene expression is necessary (Hanko, Minton, & Malys, 2017).
Photosynthetic Production from CO2
Notably, cyanobacteria have been engineered for the biosynthetic production of 3-HP directly from CO2, demonstrating the feasibility of using photosynthetic organisms for sustainable chemical production (Wang et al., 2016). This process is particularly significant as it utilizes renewable resources (sunlight and CO2) for chemical synthesis.
Production from Glycerol and Other Substrates
The metabolic engineering of bacteria for the production of 3-HP from substrates like glycerol has been extensively studied. Advances in this field include new approaches for introducing heterologous pathways, precise gene expression control, and fermentation optimization (Jers et al., 2019). Moreover, the coupling of precursor and co-factor supply has improved 3-HP production in yeast, expanding the potential host organisms for bio-based 3-HP production (Chen et al., 2014).
Environmental and Health Applications
3-Hydroxy acids, including 3-hydroxyhexacosanoic acid, have been studied as chemical markers of endotoxin, which can have significant environmental and health implications. The profiling of these compounds using techniques like HPLC-MS/MS is crucial for understanding and monitoring environmental and occupational exposures (Uhlig et al., 2016).
Eigenschaften
Produktname |
3-Hydroxyhexacosanoic acid |
|---|---|
Molekularformel |
C26H52O3 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
3-hydroxyhexacosanoic acid |
InChI |
InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26(28)29/h25,27H,2-24H2,1H3,(H,28,29) |
InChI-Schlüssel |
SEVRYJMBCDYSHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B1264475.png)



![3,5,5-Trimethyl-4beta-hydroxy-4-[3-(beta-D-glucopyranosyloxy)-1-butenyl]-2-cyclohexene-1-one](/img/structure/B1264484.png)